molecular formula C14H12O3 B1627329 4-(2-Methoxyphenoxy)benzaldehyde CAS No. 78725-48-1

4-(2-Methoxyphenoxy)benzaldehyde

Cat. No.: B1627329
CAS No.: 78725-48-1
M. Wt: 228.24 g/mol
InChI Key: QPXCFHUYNHWFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It is used in various chemical reactions and has been utilized in laboratory settings .


Synthesis Analysis

The synthesis of “this compound” involves a nucleophilic aromatic substitution using 4-methoxyphenol and 4-fluorobenzaldehyde . The mixture is heated to 140°C and extracted using ethyl acetate and water .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1ccc(cc1)Oc2ccccc2C=O . This indicates that the compound contains methoxy (OCH3), phenoxy (OC6H5), and benzaldehyde (C6H5CHO) functional groups .


Chemical Reactions Analysis

“this compound” is involved in nucleophilic aromatic substitution reactions . It is also used in the synthesis of benzoxazole derivatives .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 228.24 g/mol . The melting point is reported to be between 57-61 °C .

Scientific Research Applications

  • Chemical Synthesis and Transformations : A study by Wörgötter & Hohenlohe-Oehringen (1985) discussed the formation of benzaldehydes through reactions involving aryloxyacetic acids and their derivatives, highlighting the importance of 4-(2-Methoxyphenoxy)benzaldehyde in chemical synthesis processes (Wörgötter & Hohenlohe-Oehringen, 1985).

  • Linkers for Solid Phase Organic Synthesis : Swayze (1997) investigated electron-rich benzaldehyde derivatives, including this compound, as linkers for solid phase organic synthesis, demonstrating its utility in the preparation of various secondary amide derivatives (Swayze, 1997).

  • Synthesis of Complex Organic Compounds : Banerjee, Poon, & Bedoya (2013) utilized this compound in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, an example of its application in the synthesis of intricate organic molecules (Banerjee, Poon, & Bedoya, 2013).

  • Pyrolysis Studies : Britt, Buchanan, Cooney, & Martineau (2000) studied the flash vacuum pyrolysis of methoxy-substituted lignin model compounds, including this compound, offering insights into the primary reaction pathways in fast pyrolysis (Britt et al., 2000).

  • Copolymerization in Polymer Chemistry : Whelpley et al. (2022) explored the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, where this compound was used as a key component, reflecting its significance in polymer chemistry (Whelpley et al., 2022).

  • Molecular Docking Investigations : Ghalla, Issaoui, Bardak, & Atac (2018) conducted structural and electronic analysis of 4-methoxybenzaldehyde, which is structurally similar to this compound, providing insights into molecular interactions and docking behaviors, important for understanding its potential biomedical applications (Ghalla et al., 2018).

  • Optical Properties in Material Science : Barberis & Mikroyannidis (2006) investigated the synthesis and optical properties of aluminum and zinc quinolates with styryl substituent in 2-position, using compounds like 4-methoxybenzaldehyde as precursors. This highlights the role of similar benzaldehyde derivatives in the field of material science, especially in light-emitting applications (Barberis & Mikroyannidis, 2006).

Safety and Hazards

“4-(2-Methoxyphenoxy)benzaldehyde” is classified as a dangerous compound. It is harmful if inhaled and may cause skin and eye irritation . It is also classified as an Aquatic Acute 1 - Eye Dam. 1 - Skin Sens. 1 hazard .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Methoxyphenoxy)benzaldehyde . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Properties

IUPAC Name

4-(2-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCFHUYNHWFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585635
Record name 4-(2-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78725-48-1
Record name 4-(2-Methoxyphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78725-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxy-phenoxy)-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyphenoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyphenoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyphenoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyphenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.